5-(甲硫基)烟酸甲酯

描述

“Methyl 5-(Methylthio)nicotinate” is a chemical compound that is related to Methyl nicotinate, which is a methyl ester of niacin . Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Synthesis Analysis

Methyl nicotinate can be prepared by esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid . The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate . The product is then purified by column chromatography .Molecular Structure Analysis

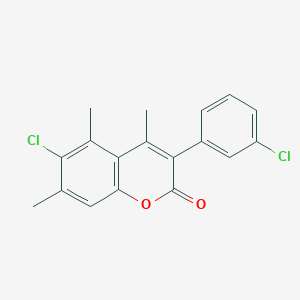

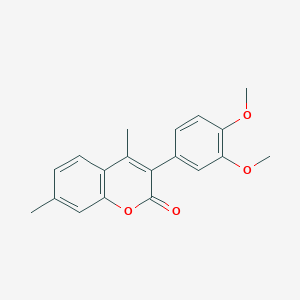

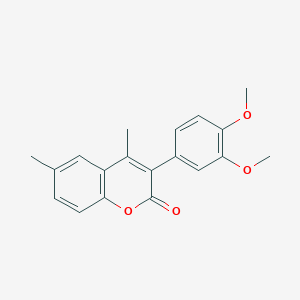

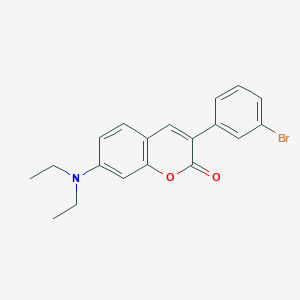

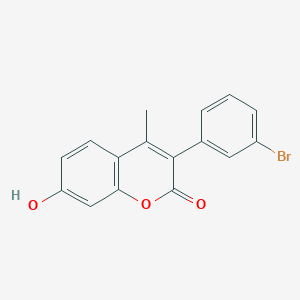

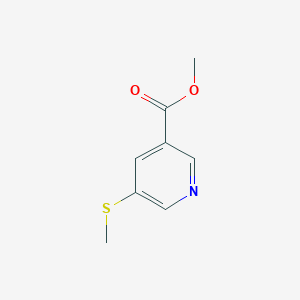

Methyl 5-(Methylthio)nicotinate contains a total of 24 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 sulfide, and 1 Pyridine . It contains a total of 24 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of Methyl 5-(Methylthio)nicotinate is 183.23 . It is recommended to be stored at room temperature .科学研究应用

1. 合成和化学改性

5-(甲硫基)烟酸甲酯是烟酸衍生物,已在各种化学合成和改性中得到研究。例如,从 5-溴烟酸中制备烟酸-5-2H 甲酯涉及钯催化的氘代,高效产生氘标记的烟酸 (Clark, 1976)。此外,开发一种安全且经济的合成工艺来生产甲基 6-氯-5-(三氟甲基)烟酸甲酯(一种新型抗感染剂合成的中间体),突出了该化合物在药物化学中的潜力 (Mulder 等,2013 年)。

2. 生物和药理学研究

在生物和药理学研究中,研究重点关注 5-(甲硫基)烟酸甲酯和相关化合物的各个方面。例如,已研究烟酸甲酯(烟酸的甲酯)的合成和抗伤害感受活性,揭示了其在外周和中枢抗伤害感受活性中的有效性 (Erharuyi 等,2015 年)。此外,烟酰胺及其衍生物(包括 5'-甲基烟酰胺)对核 NAD 核苷水解酶和聚 ADP-核糖聚合酶活性的抑制作用已得到探索,表明它们在生化途径中的潜力 (Clark 等,1971 年)。

3. 诊断和治疗应用

已探索烟酸甲酯及其衍生物在诊断和治疗应用中的潜力。一个显着的例子是将烟酸甲酯用作结核病的生物标记,在血液中通过分散钴纳米颗粒的还原氧化石墨烯基碳膜伏安法检测 (Bairagi 等,2019 年)。这证明了该化合物在医学诊断中的用途。

安全和危害

作用机制

Target of Action

Methyl 5-(Methylthio)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

Methyl nicotinate, and by extension Methyl 5-(Methylthio)nicotinate, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

Methyl nicotinate, a related compound, is known to affect the peripheral vasodilation pathway .

Pharmacokinetics

Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator following topical administration . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Methyl nicotinate, a related compound, is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This suggests that Methyl 5-(Methylthio)nicotinate may have similar effects.

Action Environment

It is known that the release of similar substances can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .

属性

IUPAC Name |

methyl 5-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-7(12-2)5-9-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPMUHKVUPWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(Methylthio)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。